molecular formula C7H13NO B2459963 3-Amino-2-prop-2-enylcyclobutan-1-ol CAS No. 2305255-56-3

3-Amino-2-prop-2-enylcyclobutan-1-ol

Cat. No. B2459963
CAS RN: 2305255-56-3
M. Wt: 127.187
InChI Key: DLRNSVXXFWPXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-prop-2-enylcyclobutan-1-ol is a cyclic amino alcohol that has been the subject of scientific research due to its potential applications in the pharmaceutical industry. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. In

Mechanism of Action

The mechanism of action of 3-Amino-2-prop-2-enylcyclobutan-1-ol is not fully understood. However, it has been shown to interact with various enzymes and receptors in the body, leading to its various biochemical and physiological effects. One proposed mechanism of action involves the modulation of the immune system, leading to the suppression of inflammation and the promotion of cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, leading to the suppression of inflammation. Additionally, this compound has been shown to induce cell death in cancer cells, making it a promising candidate for cancer therapy. Other effects of this compound include its ability to modulate the immune system and its potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Amino-2-prop-2-enylcyclobutan-1-ol in lab experiments is its potential as a drug candidate for various diseases. Additionally, this compound has been shown to exhibit various biochemical and physiological effects, making it a useful tool in studying the mechanisms underlying these effects. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 3-Amino-2-prop-2-enylcyclobutan-1-ol. One area of research could focus on the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Other future directions for research could include the development of new derivatives of this compound with improved pharmacological properties.

Synthesis Methods

The synthesis of 3-Amino-2-prop-2-enylcyclobutan-1-ol has been achieved through a variety of methods. One of the most common methods involves the reaction of cyclobutanone with allylamine and sodium borohydride. This reaction results in the formation of the desired compound along with some undesirable by-products. Other methods include the use of Grignard reagents and the reduction of cyclobutanone with lithium aluminum hydride.

Scientific Research Applications

3-Amino-2-prop-2-enylcyclobutan-1-ol has been the subject of scientific research due to its potential applications in the pharmaceutical industry. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. Some of the potential applications of this compound include its use as a drug for the treatment of cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

3-amino-2-prop-2-enylcyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-3-5-6(8)4-7(5)9/h2,5-7,9H,1,3-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRNSVXXFWPXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1C(CC1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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